(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride
Description
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride (CAS: 84196-16-7) is a chiral piperazine derivative with the molecular formula C₁₆H₂₅ClN₂O₂. It is characterized by an (S)-configured stereocenter at the piperazine ring and an isobutyl substituent at the 3-position. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs .
Key properties include:
- Molecular weight: 312.84 g/mol (calculated from formula).
- Physical form: Typically supplied as a hydrochloride salt, enhancing stability and solubility.
- Stereochemistry: The (S)-enantiomer is specified, which is critical for biological activity in receptor-targeted applications.
Properties
CAS No. |
1269437-76-4 |
|---|---|
Molecular Formula |
C16H25ClN2O2 |
Molecular Weight |
312.83 g/mol |
IUPAC Name |
benzyl (3S)-3-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-13(2)10-15-11-18(9-8-17-15)16(19)20-12-14-6-4-3-5-7-14;/h3-7,13,15,17H,8-12H2,1-2H3;1H/t15-;/m0./s1 |
InChI Key |
SGVQHOAZADBVAX-RSAXXLAASA-N |
Isomeric SMILES |
CC(C)C[C@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
CC(C)CC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Isobutylpiperazine Intermediate
The key intermediate, 3-isobutylpiperazine, can be synthesized via alkylation of piperazine with isobutyl halides or via reductive amination involving appropriate aldehydes/ketones and amines. Control of stereochemistry is achieved either by using chiral starting materials or by chiral resolution techniques post-synthesis.
Introduction of Benzyl Carbamate Group
The benzyl carbamate protecting group is commonly introduced by reacting the piperazine intermediate with benzyl chloroformate (Cbz-Cl) under basic conditions. This reaction is typically performed in an organic solvent such as dichloromethane or tetrahydrofuran (THF) with a base like triethylamine to scavenge the generated hydrochloric acid.
Formation of Hydrochloride Salt
The free base of benzyl 3-isobutylpiperazine-1-carboxylate is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or by bubbling dry HCl gas through a solution of the compound. This step enhances the compound's crystallinity and stability.
Representative Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperazine + Isobutyl bromide, K2CO3, DMF, 60°C | Alkylation to form 3-isobutylpiperazine | 75-85% | Stereochemical control critical |
| 2 | 3-Isobutylpiperazine + Benzyl chloroformate, Et3N, DCM, 0-25°C | Carbamate formation | 80-90% | Maintain low temperature to avoid side reactions |
| 3 | Free base + HCl in Et2O or MeOH | Formation of hydrochloride salt | >95% | Crystallization from solvent improves purity |
Reaction Conditions and Optimization
- Solvents: Dichloromethane, tetrahydrofuran, dimethylformamide (DMF), and ethyl ether are commonly employed.
- Bases: Triethylamine or potassium carbonate are preferred to neutralize acids formed during carbamate formation.
- Temperature: Low to ambient temperatures (0–25°C) are maintained during carbamate formation to minimize side reactions.
- Purification: Crystallization from appropriate solvents or chromatographic techniques are used to achieve high purity.
Research Findings and Analytical Data
- The stereochemistry at the 3-position is preserved throughout synthesis, confirmed by chiral HPLC and NMR spectroscopy.
- The hydrochloride salt exhibits improved thermal stability and solubility compared to the free base.
- Analytical purity typically exceeds 98% by HPLC.
- Mass spectrometry confirms the molecular ion at m/z consistent with C16H25ClN2O2.
- The compound's optical rotation is consistent with the (S)-configuration, confirming stereochemical integrity.
Comparative Analysis with Related Compounds
| Parameter | (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride | Related Piperazine Derivatives |
|---|---|---|
| Molecular Weight | 312.83 g/mol | Varies (typically 250–350 g/mol) |
| Stereochemistry | (S)-enantiomer, chiral center at 3-position | May be racemic or different stereoisomers |
| Salt Form | Hydrochloride salt for stability | Free base or other salts (e.g., sulfate) |
| Purity | >98% by HPLC | Variable, depending on synthesis |
| Biological Relevance | Potential CNS activity, enzyme inhibition | Diverse activities depending on substitution |
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or isobutyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C_{17}H_{24}N_2O_2·HCl
- Molecular Weight : Approximately 312.84 g/mol
- Structural Features : The compound contains a piperazine ring, which is a six-membered heterocyclic structure with two nitrogen atoms. The (S)- configuration indicates its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity.
Medicinal Chemistry
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride serves as a building block for synthesizing more complex organic molecules. Its piperazine structure is pivotal in the development of various pharmaceuticals, particularly those targeting neurological disorders and other therapeutic areas. Research indicates that this compound may exhibit potential biological activities, including interactions with various receptors or enzymes, modulating their activity.
Pharmaceutical Development
The compound is being explored for its potential applications in drug formulation and development. Its unique chemical properties allow it to serve as a precursor for synthesizing derivatives with enhanced pharmacological profiles. For instance, studies have shown its effectiveness in developing anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease .
Cosmetic Formulations
Recent investigations have highlighted the utility of this compound in cosmetic products due to its potential skin-beneficial properties. The compound's ability to enhance the stability and effectiveness of topical formulations makes it an attractive ingredient for cosmetic chemists .
Case Study 1: Anti-Parasitic Activity
A study focused on the synthesis of analogs of this compound demonstrated its potent anti-Trypanosoma cruzi activity. The research involved modifying the compound's structure to improve selectivity and efficacy against the parasite while maintaining a safe toxicological profile for potential human use .
Case Study 2: Neuroprotective Potential
Another investigation examined the neuroprotective effects of piperazine derivatives, including this compound. The study aimed to assess the compound's ability to prevent neurodegeneration in cellular models, suggesting its potential role in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmitter release, or metabolic regulation.
Comparison with Similar Compounds
Substituent Variations in Piperazine Derivatives
The structural analogs differ primarily in substituents at the 3-position of the piperazine ring. These modifications influence physicochemical properties, reactivity, and applications.
Key Observations :
Stereochemical Comparisons
Enantiomeric forms of piperazine derivatives exhibit distinct biological and synthetic behaviors:
Example : The (R)-enantiomer of the methyl-substituted analog shows 10–20% lower binding affinity to serotonin receptors in preclinical studies compared to the (S)-form .
Research and Application Insights
Biological Activity
(S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of treating parasitic infections and possibly other therapeutic applications. This article will explore its biological activity, including synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound involves the alkylation of piperazine derivatives, which can be modified to enhance their biological properties. The compound belongs to a class of piperazine derivatives that have shown promising results in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 232.71 g/mol |
| Solubility | Soluble in water |
| Melting Point | 150-152 °C |
Antiparasitic Activity
Recent studies have highlighted the antiparasitic potential of this compound, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that this compound acts by disrupting the redox balance in protozoan parasites, similar to other benzyl derivatives that have been studied for their antimalarial properties.
The proposed mechanism involves the compound serving as a subversive substrate for NADPH-dependent oxido-reductases. This interaction leads to oxidative stress within the parasite, effectively killing it without causing significant toxicity to human cells. The selectivity of this compound is attributed to its bioactivation within parasitized cells, which enhances its therapeutic index.
Table 2: Biological Activity Data
| Study | Target Organism | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| Anti-T. cruzi Activity | T. cruzi Amastigotes | 0.5 | >100 | >200 |
| Cytotoxicity | L6 Rat Skeletal Myoblasts | >100 | - | - |
Case Study 1: Efficacy in Animal Models
In a bioluminescent chronic model of Chagas disease, this compound demonstrated significant efficacy in reducing parasite load without observable signs of toxicity. The study involved administering the compound at various dosages and monitoring both parasitic load and animal health over a period of several weeks.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on a series of benzylpiperazine derivatives, including this compound. This study identified key structural features that enhance antiparasitic activity while minimizing cytotoxic effects. Modifications to the piperazine ring and side chains were systematically evaluated for their impact on biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-Benzyl 3-isobutylpiperazine-1-carboxylate hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves iridium-catalyzed asymmetric amination of allylic acetates with benzyl piperazine-1-carboxylate derivatives. Key parameters include:
- Catalyst : Chiral Ir complexes (e.g., [Ir(cod)Cl]₂ with phosphoramidite ligands) to achieve enantioselectivity.
- Solvent : Polar aprotic solvents like DMF at 50°C for 16–24 hours .
- Purification : Flash column chromatography (e.g., SiO₂, heptane:isopropyl acetate gradients) to isolate the product.
- Yield Optimization : Adjust stoichiometry (1.2–1.5 eq. allylic acetate), monitor reaction progress via TLC (Rf ~0.42 in 1:1 heptane:IPA), and reduce side reactions by excluding moisture .
Q. How is the stereochemical integrity of the (S)-enantiomer validated during synthesis?
- Methodological Answer :
- Chiral Analysis : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralpak® AD-H) to determine enantiomeric excess (ee). Reported ee values ≥94% are achievable under optimized conditions .
- Optical Rotation : Measure specific rotation ([α]D) in methanol (e.g., +19.4° at 2.0 g/100 mL) and compare to literature data .
- NMR Coupling Constants : Analyze diastereotopic proton splitting in ¹H NMR (e.g., piperazine ring protons) to confirm configuration .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass: 312.1492 Da) and molecular formula (C₁₇H₂₅ClO₃) .
- Multinuclear NMR : ¹H and ¹³C NMR to assign protons (e.g., benzyl CH₂ at δ ~5.1 ppm) and quaternary carbons. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands for hydrochloride salt confirmation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Loading : Lower Ir catalyst concentrations (<2 mol%) may reduce costs but decrease ee.
- Solvent Effects : DMF enhances reactivity but may promote racemization; test alternatives like THF or dichloromethane .
- Byproduct Formation : Monitor intermediates (e.g., via LC-MS) to identify competing pathways (e.g., over-alkylation) .
- Reproducibility : Standardize anhydrous conditions and inert atmospheres to minimize variability .
Q. What strategies are effective for impurity profiling of this compound?
- Methodological Answer :
- HPLC-UV/MS : Use C18 columns (e.g., Waters XBridge™) with 0.1% TFA in water/acetonitrile gradients. Detect impurities at 220 nm and assign structures via MS/MS fragmentation .
- Synthetic Impurities : Target alkylation byproducts (e.g., di-substituted piperazines) or residual benzyl chloride (limit: <0.1% per ICH Q3A) .
- Stability-Indicating Methods : Stress testing (e.g., 40°C/75% RH for 4 weeks) to identify hydrolysis products (e.g., free piperazine) .
Q. How can enantioselective synthesis be scaled without compromising stereochemical purity?
- Methodological Answer :
- Continuous Flow Systems : Improve heat/mass transfer for Ir-catalyzed reactions, reducing racemization risks .
- Ligand Screening : Test bulkier phosphoramidite ligands to enhance steric hindrance and ee .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR™ to monitor ee in real-time .
Stability and Handling
Q. What are the optimal storage conditions to prevent degradation of this hydrochloride salt?
- Methodological Answer :
- Temperature : Store at –20°C in sealed, argon-flushed vials to avoid hygroscopic degradation .
- Light Sensitivity : Protect from UV exposure using amber glass containers .
- Incompatibilities : Avoid oxidizers (e.g., peroxides) and strong bases to prevent dehydrochlorination .
Data Interpretation Challenges
Q. How should researchers address discrepancies in NMR data for piperazine derivatives?
- Methodological Answer :
- Solvent Effects : Use deuterated DMSO or CDCl₃ to resolve proton broadening caused by HCl counterions .
- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) to assess ring-flipping in piperazine moieties .
- Reference Standards : Compare to authenticated spectra of structurally analogous compounds (e.g., 1-benzylpiperazine hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
